Netropsin vs. Distamycin A: Distinct Binding Affinity and Stoichiometry on Calf Thymus DNA
Netropsin and distamycin A exhibit quantitatively distinct binding parameters on calf thymus DNA. Netropsin binds with one site per 6.0 nucleotides and an association constant (Ka) of 2.9×10⁵ M⁻¹, whereas distamycin A binds with one site per 6.1 nucleotides but a Ka of 11.6×10⁵ M⁻¹ [1]. Distamycin A thus binds approximately 4-fold more tightly to calf thymus DNA than netropsin under identical experimental conditions. Additionally, netropsin binds strongly at antibiotic/nucleotide ratios up to at least 0.05 and binds tightly to poly(dA)·poly(dT) and poly(dA-dT) but poorly, if at all, to poly(dG)·poly(dC) [1].
| Evidence Dimension | Association constant (Ka) on calf thymus DNA |
|---|---|
| Target Compound Data | Ka = 2.9×10⁵ M⁻¹; binding site size = 6.0 nucleotides |
| Comparator Or Baseline | Distamycin A: Ka = 11.6×10⁵ M⁻¹; binding site size = 6.1 nucleotides |
| Quantified Difference | Distamycin A binds ~4-fold more tightly than netropsin (11.6×10⁵ vs 2.9×10⁵ M⁻¹) |
| Conditions | Calf thymus DNA; thermal melting, CD, and sedimentation analysis; published 1974 |
Why This Matters
Distamycin A is not a functional substitute for netropsin in assays where moderate binding affinity is required to avoid excessive DNA stabilization or where netropsin's lower Ka is essential for reversible binding and downstream analysis.
- [1] Luck G, Triebel H, Waring M, Zimmer C. Conformation dependent binding of netropsin and distamycin to DNA and DNA model polymers. Nucleic Acids Res. 1974 Mar;1(3):503-30. doi: 10.1093/nar/1.3.503. PMCID: PMC344032. View Source
